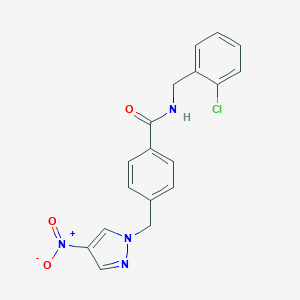
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid (ATC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidine-4-carboxylic acid derivatives, which have been shown to possess a wide range of biological activities.
科学研究应用
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and diabetes. It has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
作用机制
The exact mechanism of action of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and glucose metabolism. 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the activity of hexokinase, which is involved in glucose metabolism, and thymidylate synthase, which is involved in DNA synthesis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to activate AMP-activated protein kinase (AMPK), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have a wide range of biological activities, making it a versatile compound for studying various diseases and biological processes. However, one limitation of using 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer and diabetes. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid and to identify its molecular targets. Finally, future studies could investigate the potential of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
合成方法
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of thienylacetic acid with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of thienylacetic acid with thiosemicarbazide, followed by oxidation with potassium permanganate. The yield of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid using these methods ranges from 30-80%.
属性
产品名称 |
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid |
|---|---|
分子式 |
C10H11NO3S2 |
分子量 |
257.3 g/mol |
IUPAC 名称 |
3-acetyl-2-thiophen-3-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S2/c1-6(12)11-8(10(13)14)5-16-9(11)7-2-3-15-4-7/h2-4,8-9H,5H2,1H3,(H,13,14) |
InChI 键 |
VBILXBSDNKZKIY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CSC1C2=CSC=C2)C(=O)O |
规范 SMILES |
CC(=O)N1C(CSC1C2=CSC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)

![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide](/img/structure/B213815.png)
![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)